molecular formula C18H35NO3 B14329680 16-(Hydroxyimino)octadecanoic acid CAS No. 111864-05-2

16-(Hydroxyimino)octadecanoic acid

Cat. No.: B14329680
CAS No.: 111864-05-2
M. Wt: 313.5 g/mol
InChI Key: HEFWDTYXJVCBAB-UHFFFAOYSA-N
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Description

16-(Hydroxyimino)octadecanoic acid is a specialized organic compound belonging to the class of fatty acids It is characterized by the presence of a hydroxyimino group (-C=NOH) attached to the 16th carbon of the octadecanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 16-(Hydroxyimino)octadecanoic acid typically involves the introduction of the hydroxyimino group into the octadecanoic acid chain. One common method is the reaction of octadecanoic acid with hydroxylamine under acidic or basic conditions to form the hydroxyimino derivative. The reaction can be carried out in the presence of catalysts to enhance the yield and selectivity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors and advanced purification techniques to ensure high purity and yield. The process may also involve the use of green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

16-(Hydroxyimino)octadecanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form oxime derivatives.

    Reduction: The hydroxyimino group can be reduced to form amine derivatives.

    Substitution: The hydroxyimino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Oxime derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

16-(Hydroxyimino)octadecanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biological processes and as a bioactive compound.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 16-(Hydroxyimino)octadecanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyimino group can interact with enzymes and receptors, modulating their activity. For example, it may inhibit the activity of cyclooxygenase-2 (COX-2), leading to anti-inflammatory effects. Additionally, it can interact with lipid membranes, affecting their structure and function.

Comparison with Similar Compounds

Similar Compounds

    Octadecanoic acid: A saturated fatty acid with no hydroxyimino group.

    9,10,18-Trihydroxy-octadecanoic acid: A fatty acid with three hydroxyl groups.

    9,10-Epoxy-18-hydroxy-octadecanoic acid: A fatty acid with an epoxy and a hydroxyl group.

Uniqueness

16-(Hydroxyimino)octadecanoic acid is unique due to the presence of the hydroxyimino group, which imparts distinct chemical and biological properties. This group allows for specific interactions with enzymes and receptors, making it a valuable compound for research and industrial applications.

Properties

CAS No.

111864-05-2

Molecular Formula

C18H35NO3

Molecular Weight

313.5 g/mol

IUPAC Name

16-hydroxyiminooctadecanoic acid

InChI

InChI=1S/C18H35NO3/c1-2-17(19-22)15-13-11-9-7-5-3-4-6-8-10-12-14-16-18(20)21/h22H,2-16H2,1H3,(H,20,21)

InChI Key

HEFWDTYXJVCBAB-UHFFFAOYSA-N

Canonical SMILES

CCC(=NO)CCCCCCCCCCCCCCC(=O)O

Origin of Product

United States

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